molecular formula C15H13NO3S B2666053 5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid CAS No. 154187-23-2

5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B2666053
CAS No.: 154187-23-2
M. Wt: 287.33
InChI Key: IIFBWDLQHRNMEP-UHFFFAOYSA-N
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Description

5-Benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound featuring a thienopyridine core fused with a benzoyl group at position 5 and a carboxylic acid moiety at position 2. The thienopyridine scaffold is notable for its pharmacological relevance, particularly in antiplatelet agents like prasugrel and clopidogrel . This compound is primarily used in research settings, with commercial availability noted in specialized catalogs (e.g., CymitQuimica) for synthetic applications .

Properties

IUPAC Name

5-benzoyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-14(10-4-2-1-3-5-10)16-7-6-12-11(9-16)8-13(20-12)15(18)19/h1-5,8H,6-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFBWDLQHRNMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of a benzoyl-substituted thiophene derivative with a pyridine carboxylic acid derivative can be achieved using catalysts and solvents such as acetic acid or sulfuric acid . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Thienopyridine Derivatives with Prodrug Characteristics

  • Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate): Structural Differences: Replaces the benzoyl group with a 2-fluorophenyl-cyclopropylketone moiety and an acetate ester at position 2 instead of carboxylic acid. Functional Impact: Acts as a prodrug requiring hepatic activation to its active metabolite (R-138727), which irreversibly inhibits platelet P2Y12 ADP receptors. Stereochemistry: Contains a chiral center but is administered as a racemate due to rapid interconversion of enantiomers .
Property 5-Benzoyl-thieno[3,2-c]pyridine-2-carboxylic Acid Prasugrel
Molecular Formula C₁₆H₁₃NO₃S C₂₀H₂₀FNO₃S
Molecular Weight ~299.35 g/mol (estimated) 409.44 g/mol
Key Substituents Benzoyl (C₆H₅CO-), carboxylic acid (-COOH) 2-fluorophenyl, acetate
Pharmacological Role Research compound Antiplatelet prodrug

Simplified Thienopyridine Analogs

  • 2-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine: Structural Differences: Lacks both the benzoyl and carboxylic acid groups, featuring only a methyl substituent. Functional Impact: Reduced molecular complexity and polarity, likely altering bioavailability and interaction with biological targets. Serves as a building block in synthesis .

Fmoc-Protected Analog

  • 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic Acid: Structural Differences: Replaces benzoyl with a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis. Functional Impact: The Fmoc group enhances steric bulk and temporary solubility in organic solvents, making it useful in solid-phase synthesis. Commercial pricing data indicate its specialized research applications .

Thiazole-Fused Derivatives

  • 2-Methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole: Structural Differences: Incorporates a thiazole ring at position 4 instead of benzoyl.

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